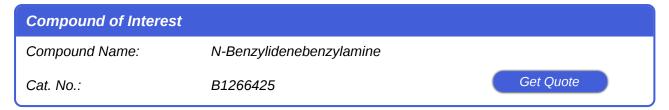


Application of N-Benzylidenebenzylamine in the Synthesis of Novel Fungicides

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidenebenzylamine, a Schiff base derived from benzaldehyde and benzylamine, serves as a versatile precursor in the synthesis of various heterocyclic compounds. In the field of agrochemical research, derivatives of **N-Benzylidenebenzylamine** have demonstrated significant potential as active ingredients in fungicidal formulations. This application note details the synthesis, experimental protocols, and fungicidal activity of a series of novel compounds derived from **N-Benzylidenebenzylamine**, specifically focusing on 4,4'-bis[4"-(N-Benzylidinylamine)-3"-mercapto-1",2",4"-triazole-5"-yl methoxy]dibenzyl and its analogs. These compounds have shown promising in vitro activity against common phytopathogenic fungi, Aspergillus niger and Fusarium oxysporum.

Fungicidal Activity of N-Benzylidenebenzylamine Derivatives

The fungicidal efficacy of the synthesized compounds was evaluated using the agar plate technique. The results, summarized in the table below, demonstrate significant inhibition of fungal growth, with some derivatives showing activity comparable to the commercial fungicide Dithane M-45.



| Compound | Concentration (ppm) | Mean % Inhibition after 96h |
|-------------------|---------------------|--------------------------------|
| Aspergillus niger | | |
| V | 10 | 33 |
| 100 | 49 | |
| 1000 | 68 | _ |
| VI | 10 | 39 |
| 100 | 54 | |
| 1000 | 75 | _ |
| VIIa | 10 | 42 |
| 100 | 59 | |
| 1000 | 82 | |
| VIIb | 10 | 45 |
| 100 | 62 | |
| 1000 | 85 | _ |
| VIIc | 10 | 53 |
| 100 | 78 | |
| 1000 | 98 | _ |
| VIId | 10 | - 55 |
| 100 | 81 | |
| 1000 | 100 | - |
| VIIe | 10 | 54 |
| 100 | 80 | |
| 1000 | 100 | - |
| VIIf | 10 | 48 |



| 100 | 65 | |
|--------------------|-----|----|
| 1000 | 88 | _ |
| VIIg | 10 | 46 |
| 100 | 63 | |
| 1000 | 86 | - |
| VIIh | 10 | 43 |
| 100 | 61 | |
| 1000 | 84 | |
| Dithane M-45 | 10 | 56 |
| 100 | 82 | |
| 1000 | 100 | _ |
| Fusarium oxysporum | | - |
| V | 10 | 31 |
| 100 | 45 | _ |
| 1000 | 65 | |
| VI | 10 | 36 |
| 100 | 51 | |
| 1000 | 72 | |
| VIIa | 10 | 40 |
| 100 | 55 | |
| 1000 | 79 | - |
| VIIb | 10 | 43 |
| 100 | 59 | |
| 1000 | 82 | - |
| - | | |



| VIIc | 10 | 51 |
|--------------|----|----|
| 100 | 75 | |
| 1000 | 95 | |
| VIId | 10 | 53 |
| 100 | 78 | |
| 1000 | 98 | |
| VIIe | 10 | 52 |
| 100 | 77 | |
| 1000 | 97 | |
| VIIf | 10 | 46 |
| 100 | 62 | |
| 1000 | 85 | |
| VIIg | 10 | 44 |
| 100 | 60 | |
| 1000 | 83 | |
| VIIh | 10 | 41 |
| 100 | 57 | |
| 1000 | 81 | |
| Dithane M-45 | 10 | 54 |
| 100 | 80 | |
| 1000 | 98 | |

Experimental Protocols

The synthesis of the target fungicidal compounds (VIIa-h) is a multi-step process commencing from 4,4'-diamino dibenzyl (I). The overall synthetic workflow is depicted in the diagram below.



Caption: Overall synthetic workflow for the target fungicidal compounds.

Step 1: Synthesis of 4,4'-dihydroxy dibenzyl (II)

A cooled solution of 4,4'-diamino dibenzyl (I) (0.1 mol) in concentrated hydrochloric acid (2 mol) and water (23 mL) is added dropwise with stirring to a solution of sodium nitrite (0.3 mol) in water. The mixture is stirred for 20 minutes. The cold solution is then added dropwise to the top of a tube through which a vigorous stream of steam is passed. The resulting mixture collected at the bottom is heated to boiling, cooled, and filtered to yield 4,4'-dihydroxy dibenzyl (II).

Step 2: Synthesis of 4,4'-ethylenebisphenoxyacetic acid (III)

A mixture of 4,4'-dihydroxy dibenzyl (II) (0.01 mol), chloroacetic acid (0.02 mol), and anhydrous potassium carbonate (0.02 mol) in dry acetone (25 mL) is refluxed for 10-12 hours. The excess solvent is distilled off, and the residue is poured into water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give 4,4'-ethylenebisphenoxyacetic acid (III).

Step 3: Synthesis of 4,4'-bis(methoxycarbohydrazide)dibenzyl (IV)

To a solution of 4,4'-ethylenebisphenoxyacetic acid (III) (0.01 mol) in absolute ethanol (50 mL), hydrazine hydrate (0.02 mol) is added. The reaction mixture is refluxed for 6 hours. The solid that separates upon cooling is filtered and recrystallized from ethanol to afford 4,4'-bis(methoxycarbohydrazide)dibenzyl (IV).

Step 4: Synthesis of 4,4'-bis[(3"-mercapto-1",2",4"-oxadiazole-5"-yl)methoxy]dibenzyl (V)

To a solution of compound (IV) (0.01 mol) in ethanol (20 mL), potassium hydroxide (0.5 g) in water (5 mL) and carbon disulfide (0.03 mol) are added. The mixture is refluxed until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled, diluted with cold water (30 mL), and acidified with glacial acetic acid. The separated solid is washed with water and recrystallized from ethanol to yield compound (V).



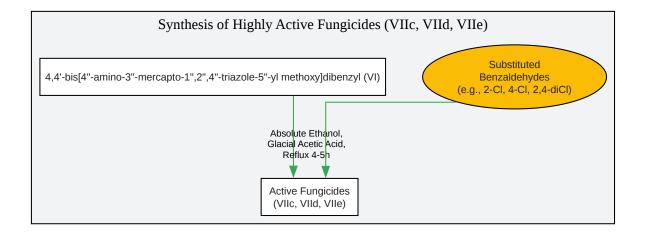
Step 5: Synthesis of 4,4'-bis[4"-amino-3"-mercapto-1",2",4"-triazole-5"-yl methoxy]dibenzyl (VI)

A mixture of compound (V) (0.01 mol) and hydrazine hydrate (0.02 mol) in absolute ethanol (25 mL) is refluxed for 8 hours. The solid product that separates on cooling is filtered, washed with ethanol, and recrystallized from ethanol to give compound (VI).

Step 6: Synthesis of 4,4'-bis[4"-(N-Benzylidinylamine)-3"-mercapto-1",2",4"-triazole-5"-yl methoxy]dibenzyl (VIIa-h)

A mixture of compound (VI) (0.01 mol) and an appropriate aromatic aldehyde (0.02 mol) in absolute ethanol (25 mL) containing a few drops of glacial acetic acid is refluxed for 4-5 hours. The reaction mixture is cooled, and the separated solid is filtered, washed with ethanol, and recrystallized from ethanol to yield the final products (VIIa-h).

The following diagram illustrates the final step in the synthesis of the most active compounds.



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Caption: Final condensation step to produce the most potent fungicidal derivatives.



Conclusion

The **N-benzylidenebenzylamine** moiety, when incorporated into a larger molecular scaffold containing a 1,2,4-triazole ring system, demonstrates significant fungicidal properties. The synthetic route outlined provides a clear pathway to a variety of derivatives, with compounds VIIc, VIId, and VIIe exhibiting the highest efficacy against Aspergillus niger and Fusarium oxysporum. These findings highlight the potential of **N-Benzylidenebenzylamine** as a valuable building block in the development of new and effective agrochemicals. Further research, including in vivo studies and optimization of the molecular structure, is warranted to fully explore the agricultural applications of this class of compounds.

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